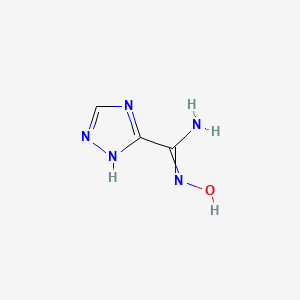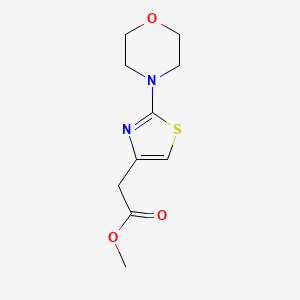![molecular formula C10H16O2 B11818716 (5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that features a unique structural framework. This compound is of significant interest in various fields of chemistry due to its rigid and well-defined three-dimensional structure, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-bicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction forms the bicyclic core of the compound. Subsequent functionalization steps, such as oxidation and carboxylation, are then employed to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of (5R)-bicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, influencing the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares the same bicyclic core but lacks the carboxylic acid group.
Bicyclo[3.2.1]octane: A similar bicyclic structure with a different ring size.
Adamantane: Another rigid bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure also makes it a valuable scaffold for the design of new molecules with specific properties.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8?,9?/m1/s1 |
InChI Key |
XJKUZAYHWMSZNC-AFPNSQJFSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C1)CC(C2)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


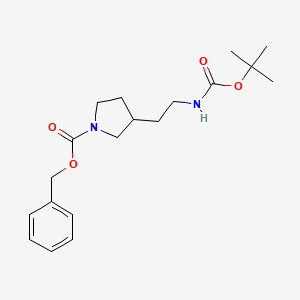

![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
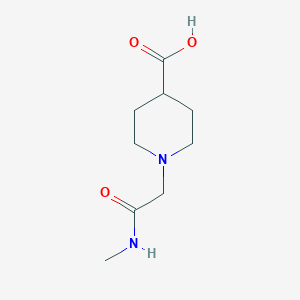

![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)

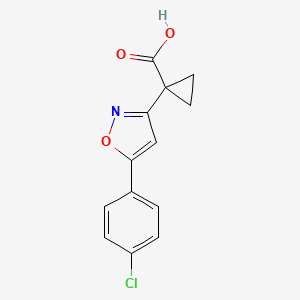

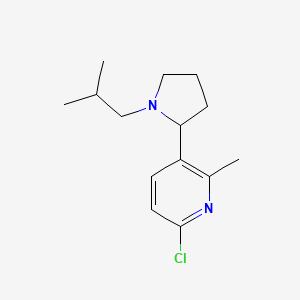
![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
